(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide
Description
The compound "(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide" features a benzo[d]thiazole core substituted with chloro and methyl groups at positions 7, 3, and 4, respectively. The sulfonamido benzamide moiety is attached via a nitrogen linkage, forming a planar, conjugated system.
Properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-14-8-11-16(12-9-14)32(29,30)26-19-7-5-4-6-17(19)22(28)25-23-27(3)20-15(2)10-13-18(24)21(20)31-23/h4-13,26H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPPBQXZEJFUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(C=CC(=C4S3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Structural Characteristics
The compound can be described by its molecular formula and a molecular weight of 384.83 g/mol. It features:
- A benzothiazole core that enhances biological activity.
- Chlorine and methyl substituents that affect solubility and reactivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : The benzothiazole derivatives have shown promising results against various bacterial strains, including Mycobacterium tuberculosis.
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, providing a basis for further exploration in inflammatory diseases.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Michael Addition Reactions : Utilized to create derivatives that possess enhanced biological activity.
- Knoevenagel Condensation : A common method for synthesizing benzothiazole derivatives.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial and cancer cell metabolism.
- Interaction with DNA : Some studies suggest that benzothiazole derivatives can intercalate with DNA, disrupting replication processes.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of benzothiazole derivatives. For example:
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 |
| 7b | NT | 0.32 |
| 7c | NT | 0.32 |
These findings indicate that certain derivatives demonstrate better inhibition potency compared to standard reference drugs like Isoniazid (INH) .
Anticancer Studies
In vitro studies on cancer cell lines have shown that compounds similar to this compound exhibit significant cytotoxicity:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 1 | MCF-7 | 5.0 |
| 2 | HeLa | 2.5 |
These results suggest the potential for development into therapeutic agents for cancer treatment .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of thiazole compounds often exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Case Study : A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines, revealing that certain modifications to the thiazole ring significantly enhanced activity against specific cancer types. The compound's structure suggests potential interactions with biological targets involved in cancer progression.
Organic Synthesis
The compound serves as a precursor in the synthesis of other biologically active molecules. Its synthesis involves a multi-step process that can yield various derivatives with tailored properties.
Synthesis Methodology :
- Step 1 : N-oxidation reaction of 4,7-dichloroquinoline.
- Step 2 : C₂-amide formation.
- Step 3 : C₄ nucleophilic aromatic substitution (SNAr).
This synthetic pathway illustrates its utility in developing new compounds for further biological evaluation.
Biological Research
Research involving this compound focuses on its interaction with biological systems, particularly its role in modulating enzyme activity or cellular pathways.
Biological Activity Evaluation :
Studies have shown that compounds similar to (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide can inhibit specific enzymes involved in disease pathways, making them valuable in drug discovery.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties | Enhanced cytotoxicity against cancer cell lines |
| Organic Synthesis | Precursor for biologically active molecules | Multi-step synthesis yielding various derivatives |
| Biological Research | Interaction with enzymes and cellular pathways | Inhibition of disease-related enzymes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key features with synthesized derivatives in the literature, particularly sulfonamide-containing heterocycles. For example:
- Sulfonyl-linked triazoles (e.g., compounds [7–9] from ) feature a 4-(4-X-phenylsulfonyl)phenyl group but utilize a triazole-thione core instead of a benzo[d]thiazole. These compounds exhibit tautomerism, favoring the thione form, as confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
- Thiadiazole-based benzamides (e.g., compound 4g in ) incorporate a dimethylamino-acryloyl group and a thiadiazole ring, contrasting with the chloro/methyl-substituted benzo[d]thiazole in the target compound. IR data for these analogs show dual C=O stretches at 1638–1690 cm⁻¹, comparable to the benzamide carbonyl in the target compound .
Table 1: Structural and Spectroscopic Comparison
Research Findings and Limitations
- Spectroscopic Consistency : The target compound’s predicted C=O stretch (~1680 cm⁻¹) aligns with benzamide derivatives in and , supporting structural validity .
- Similarity Metrics : Methods like Tanimoto coefficients or fingerprint-based analyses () could quantify similarity between the target and triazole/thiadiazole analogs, though bioactivity data are needed to validate functional equivalence .
- Knowledge Gaps: Direct biological data (e.g., IC₅₀, solubility) for the target compound are absent in the provided evidence, limiting mechanistic comparisons.
Q & A
Q. What are the optimal synthetic routes for producing high-purity (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide?
- Methodology : Multi-step synthesis involves coupling sulfonamide precursors with a benzo[d]thiazole scaffold. Key steps include:
- Sulfonamide activation : Use p-toluenesulfonyl chloride to activate the sulfonamide group under anhydrous conditions (THF, 0–5°C, 2 hours) .
- Thiazole ring formation : Cyclization of 7-chloro-3,4-dimethylbenzo[d]thiazole intermediates via condensation with aldehydes (reflux in ethanol, 12 hours) .
- Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >95% purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks to confirm the Z-configuration (e.g., imine proton at δ 8.2–8.5 ppm, sulfonamide protons at δ 3.1–3.3 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion [M+H]⁺ at m/z 485.2 (calculated) .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, S=O stretch at 1150–1250 cm⁻¹) .
Q. What are the solubility and stability profiles under physiological conditions?
- Methodology :
- Solubility : Test in phosphate-buffered saline (PBS, pH 7.4) and dimethyl sulfoxide (DMSO) using UV-Vis spectrophotometry (λ = 280 nm).
- Stability : Incubate at 37°C for 24–72 hours; monitor degradation via HPLC. Adjust buffer pH (5.0–8.0) to assess hydrolytic susceptibility .
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s interaction with biological targets (e.g., kinases or proteases)?
- Methodology :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) using UniProt or PDB databases.
- Docking Software : Use AutoDock Vina or Schrödinger Maestro. Set up grids around catalytic sites (e.g., Zn²⁺ in carbonic anhydrase).
- Validation : Compare binding energies (ΔG) with known inhibitors (e.g., acetazolamide). Perform Molecular Dynamics (MD) simulations (50 ns) to assess stability .
Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodology :
- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- In vivo validation : Use xenograft mouse models (e.g., subcutaneous tumors). Apply pharmacokinetic (PK) analysis (plasma t½, AUC) via LC-MS/MS.
- Data reconciliation : Adjust for metabolic inactivation (e.g., cytochrome P450-mediated oxidation) using liver microsome assays .
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?
- Methodology :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/ED₅₀.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., control vs. 10 μM compound).
- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values (10,000 iterations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
